Cyclopamine-KAAD is a potent analog of cyclopamine, primarily recognized for its role as an inhibitor of the Hedgehog signaling pathway. This compound is particularly significant in cancer research due to its ability to modulate cellular signaling pathways that are often dysregulated in various cancers. Cyclopamine-KAAD is classified as a small molecule inhibitor and is known for its cell-permeable properties, allowing it to effectively enter cells and exert its biological effects.
Cyclopamine-KAAD is derived from cyclopamine, a natural product originally isolated from the plant Veratrum californicum. Cyclopamine itself was identified for its teratogenic effects in livestock and has since been studied for its potential therapeutic applications, particularly in oncology. The synthesis of KAAD-cyclopamine involves chemical modifications that enhance its potency and specificity compared to its parent compound .
Cyclopamine-KAAD falls under the category of Hedgehog signaling antagonists. It specifically targets Smoothened (Smo), a key protein in the Hedgehog signaling pathway, which is crucial for regulating cell growth and differentiation. Dysregulation of this pathway is implicated in several cancers, making inhibitors like cyclopamine-KAAD valuable for therapeutic development .
The synthesis of Cyclopamine-KAAD involves several steps that modify the cyclopamine structure to improve its efficacy. The detailed procedures for synthesizing KAAD-cyclopamine have been documented in scientific literature, highlighting various chemical reactions and conditions used to achieve the final product .
The molecular formula of Cyclopamine-KAAD is . Its structure features a complex arrangement that includes multiple rings characteristic of cyclopamine derivatives, which are essential for their biological activity.
Cyclopamine-KAAD primarily acts by binding to Smo, inhibiting its function within the Hedgehog signaling pathway. This binding prevents the activation of downstream signaling cascades that promote cell proliferation and survival.
The mechanism by which Cyclopamine-KAAD exerts its effects involves direct interaction with Smo, leading to:
Experimental studies have demonstrated that Cyclopamine-KAAD effectively reduces the expression levels of key proteins involved in cell cycle regulation and survival, such as Cyclin D1 and Bcl-2, while upregulating pro-apoptotic markers like p21 and Caspase-3 .
Cyclopamine-KAAD has several applications in scientific research:
The discovery of cyclopamine (11-deoxojervine) originated from agricultural investigations in the 1950s when sheep grazing on Veratrum californicum (corn lily) in Idaho gave birth to cyclopic lambs with severe craniofacial defects. This teratogenic effect was traced to maternal ingestion of the plant during gestation days 8–17, leading to the isolation of cyclopamine as the causative steroidal alkaloid [1] [8]. For decades, cyclopamine served as a biological tool to study developmental defects, but its mechanistic significance remained enigmatic until the 2000s, when Beachy’s team at Johns Hopkins University linked its effects to inhibition of the Hedgehog (Hh) signaling pathway—a critical regulator of embryonic patterning and cell differentiation [1] [3]. This breakthrough revealed cyclopamine’s ability to bind Smoothened (SMO), the pathway’s key transducer, providing a molecular rationale for its teratogenicity and antitumor potential. However, natural cyclopamine exhibited poor solubility, acid instability in the stomach (converting to toxic veratramine), and low bioavailability [8]. These limitations spurred the development of semisynthetic derivatives, culminating in KAAD-cyclopamine (3-keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl)cyclopamine), designed to enhance pharmacological properties while retaining target specificity [5] [10].
Cyclopamine’s structure comprises a C-nor-D-homosteroid backbone fused to a nitrogen-containing octahydrofuro[3,2-b]pyridine ring system, featuring ten chiral centers that complicate synthesis [8]. Its evolution to KAAD-cyclopamine involved strategic modifications to improve stability and binding affinity:
Property | Cyclopamine | KAAD-Cyclopamine |
---|---|---|
Core Structure | Steroidal alkaloid with 3β-OH | 3-keto derivative |
Side Chain | None | Dihydrocinnamoyl caproyl linker |
Solubility | Low (ethanol: <1 mg/mL) | Moderate (DMSO: 5 mg/mL) |
Binding Affinity (IC₅₀) | ~300 nM (Shh-LIGHT2 assay) | ~20 nM (Shh-LIGHT2 assay) |
Acid Stability | Low (converts to veratramine) | High (stable at gastric pH) |
These modifications yielded a 15-fold increase in potency against SMO, with an IC₅₀ of 20 nM in cell-based Hh signaling assays compared to 300 nM for native cyclopamine [5] [10]. KAAD-cyclopamine’s stability in acidic environments prevented spirofuran ring opening—a key drawback of the parent compound—making it suitable for in vitro and in vivo studies [5].
The Hh pathway governs embryonic development and tissue homeostasis. In mammals, ligand binding (e.g., Sonic Hedgehog, SHH) to Patched-1 (PTCH1) relieves inhibition of SMO, a class F GPCR. Activated SMO triggers GLI transcription factors, driving target gene expression [2] [3]. Dysregulated Hh signaling occurs in cancers via:
KAAD-cyclopamine inhibits Hh signaling by binding SMO’s heptahelical transmembrane domain (TMD), stabilizing it in an inactive conformation. Biophysical studies using BODIPY-cyclopamine analogs confirm direct engagement with SMO’s TMD, competing with agonists like SAG [3] [9]. This binding:
Cancer Model | Biological Effect | Molecular Change |
---|---|---|
Hepatocellular carcinoma | ↓ DNA synthesis, ↓ invasiveness, ↑ apoptosis | ↓ Gli2, ↓ Shh ligand expression |
Medulloblastoma | Tumor regression in allografts | Blockade of SMO W539L mutant activity |
Ovarian cancer | G1 cell-cycle arrest, reversal of taxane resistance | ↓ Cyclin D1, ↑ p21, ↓ P-glycoprotein |
Glioma | Sensitization to TRAIL-induced apoptosis | ↓ BCL2, ↑ caspase activity |
KAAD-cyclopamine’s efficacy extends beyond ligand-driven tumors; it inhibits constitutively active SMO mutants (except W535L) and reverses chemoresistance by downregulating drug efflux transporters [7] [10]. Recent molecular dynamics simulations reveal that KAAD-cyclopamine’s binding to SMO’s TMD increases the free energy barrier for activation (ΔG ≈ 4 kcal/mol) and shrinks the cholesterol transport tunnel, mechanistically explaining its antagonism [9]. Despite its utility, resistance via SMO mutations (e.g., D473H) underscores the need for next-generation inhibitors targeting downstream effectors like GLI [2] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7